

Technical Support Center: Velocity-Accelerated Naphthenic Acid Corrosion (NAC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Naphthenic acid

Cat. No.: B072726

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This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals studying velocity-accelerated corrosion caused by **naphthenic acids** in furnace tubes and related equipment.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: Why am I observing high corrosion rates despite a low Total Acid Number (TAN) in my feedstock?

A: While TAN is a key indicator, high corrosion rates can occur at low TAN values under certain conditions.^[1] Consider these factors:

- **High Fluid Velocity:** At high velocities or in turbulent areas, the protective iron sulfide scale can be mechanically removed, exposing fresh metal to the corrosive environment.^{[2][3]} The threshold TAN for corrosion initiation is often lower at higher flow velocities.^[3]
- **Low Sulfur Content:** Crude oils with low sulfur content may not form a sufficiently protective sulfide layer, making the metal more susceptible to **naphthenic acid** attack, even at a TAN as low as 0.1.^[1]

- Type of **Naphthenic Acids**: The corrosivity is not solely dependent on the concentration (TAN) but also on the molecular structure and type of the **naphthenic acids** present.[1][4]

Q2: How can I differentiate between **naphthenic acid** corrosion (NAC) and sulfidic corrosion in my samples?

A: The morphology of the corrosion damage is the primary differentiator.

- **Naphthenic Acid** Corrosion (NAC): Typically characterized by localized and sharp-edged damage such as pitting, grooving, or impingement attack.[2][3] The corroded surface may appear clean, with no significant scale formation, as corrosion products (iron naphthenates) are often oil-soluble.[5]
- Sulfidic Corrosion (Sulfidation): Usually presents as general, uniform thinning or wall loss.[3] It is almost always accompanied by the formation of a dark, relatively uniform iron sulfide scale on the metal surface.

Q3: My corrosion inhibitor appears ineffective. What are the potential causes?

A: Inhibitor performance can be complex. Potential causes for ineffectiveness include:

- High Wall Shear Stress: In high-velocity furnace tubes, the mechanical force of the fluid can prevent the inhibitor from forming a stable, protective film on the metal surface.[3]
- Temperature Limitations: The inhibitor may not be thermally stable at the operating temperatures of your experiment (typically 220°C to 400°C for NAC).[6]
- Interaction with Sulfur Species: The presence (or absence) of H₂S and other sulfur compounds can significantly impact inhibitor performance. Some inhibitors rely on the presence of a sulfide layer to function effectively.[3]
- Inhibitor Chemistry: Phosphorus-based inhibitors are commonly used, but their effectiveness can vary.[6] A newer generation of inhibitors aims to provide better passivation with less risk of downstream fouling.[7]

Q4: We are considering upgrading the material of our experimental rig. Which alloys offer the best resistance to velocity-accelerated NAC?

A: Material selection is a critical mitigation strategy.

- Carbon Steel: Highly susceptible to NAC, especially at temperatures above 230°C.[2]
- Low Alloy Steels (e.g., 5Cr-Mo, 9Cr-Mo): Offer better resistance than carbon steel but are still vulnerable, particularly under high-velocity conditions.[2][3] Increasing the chromium content from 5% to 9% does not appear to significantly improve resistance to NAC itself.[3]
- Austenitic Stainless Steels: The addition of Molybdenum (Mo) is crucial for resistance. Type 316 and 317 stainless steels, which contain Mo, offer good resistance under most conditions. [1][8] In severely corrosive environments, alloys with 6% Mo have been used successfully.[1]

Data Presentation: Corrosion Rates and Material Performance

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Influence of TAN and Velocity on Corrosion of Cr-Mo Steels

Material	TAN (mg KOH/g)	Velocity	Observed Corrosion	Source
5Cr-0.5Mo	< 1.5	Any	No significant impingement attack	[3]
5Cr-0.5Mo	1.5	> 200 fps (61 m/s)	Onset of impingement attack	[3]
5Cr-0.5Mo	3.5	50 fps (15 m/s)	Impingement attack observed	[3]
9Cr-1Mo	< 1.5	Any	No significant impingement attack	[3]
9Cr-1Mo	1.5	> 200 fps (61 m/s)	Onset of impingement attack	[3]
9Cr-1Mo	3.5	50 fps (15 m/s)	Slight increase in resistance compared to 5Cr	[3]

Table 2: Corrosion Rates of Various Materials in Heavy Crude Oils

Material	Temperature	Crude Oil A	Crude Oil B	Pressure	Velocity	Duration	Source
Corrosion Rate (mpy)							
5Cr-1/2Mo	200°C - 300°C	2.04 - 5.57	2.04 - 5.57	200 psi	600 rpm	96 h	[9]
316Ti Stainless Steel	200°C - 300°C	0.2 - 0.87	0.2 - 0.87	200 psi	600 rpm	96 h	[9]
Monel 400	300°C	up to 74.89	up to 74.89	200 psi	600 rpm	96 h	[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Temperature Autoclave Test for NAC

This protocol is designed to evaluate material performance under controlled temperature and pressure, simulating conditions in distillation units.

- Apparatus: High-temperature, high-pressure dynamic autoclave system.
- Specimens: Rectangular coupons of the test materials (e.g., Carbon Steel, 5Cr-1/2Mo, 316Ti) prepared according to ASTM G31 standard.
- Reagents: Test crude oil or a base oil doped with a known concentration of commercial **naphthenic acids**.
- Procedure:
 - Measure and weigh the test coupons precisely.
 - Mount the coupons on a rotating rack within the autoclave vessel.

- Fill the autoclave with the test fluid, ensuring the coupons are fully submerged.
- Pressurize the system with an inert gas (e.g., nitrogen) to a constant pressure (e.g., 200 psi).
- Heat the autoclave to the desired test temperature (e.g., 200°C, 250°C, 300°C).[9]
- Initiate rotation of the coupon rack to a constant velocity (e.g., 600 rpm) to simulate fluid movement.[9]
- Maintain these conditions for a fixed duration (e.g., 96 hours).[9]
- After the test period, cool and depressurize the autoclave.
- Remove the coupons, clean them according to ASTM G1 standards (e.g., using inhibited hydrochloric acid), and reweigh them to determine mass loss.
- Calculate the corrosion rate in mils per year (mpy).
- Analyze the coupon surface using Scanning Electron Microscopy (SEM) to characterize the corrosion morphology.

Hot Oil Flow Loop (HOFL) / Jet Impingement Test

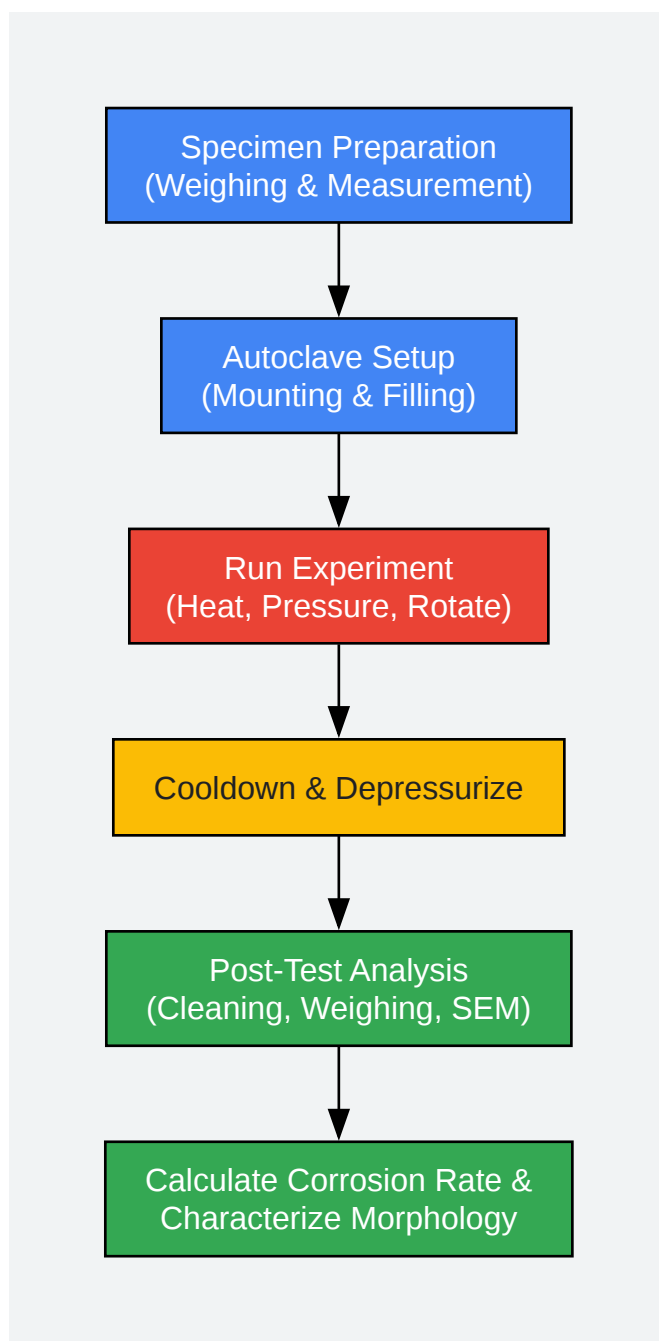
This protocol simulates the high-velocity and turbulent flow conditions found in furnace tubes and transfer lines.

- Apparatus: A closed-loop system capable of circulating hot oil at high velocities, often incorporating a jet impingement nozzle directed at a test coupon.
- Specimens: Flat, circular, or rectangular coupons of the test materials.
- Reagents: A base oil (e.g., ultra-low sulfur hydrotreated oil) doped with specific concentrations of **naphthenic acid** to achieve target TAN values (e.g., 1.5, 3.5 mg KOH/g). [3] H₂S can also be introduced to study its inhibitive or corrosive effects.[3]
- Procedure:

- Install the pre-weighed test coupon in the target holder, directly opposite the impingement nozzle.
- Fill the loop with the test oil.
- Purge the system with nitrogen to prevent oxidation.
- Heat the oil to the target temperature (e.g., 370°C / 700°F).[10]
- Circulate the oil using a high-pressure pump to achieve the desired impingement velocity (e.g., 50 to >200 ft/sec).[3]
- Run the experiment for a set duration (e.g., 72 hours).[10]
- After completion, safely cool and drain the system.
- Remove, clean, and reweigh the coupon to calculate the corrosion rate.
- Visually and microscopically examine the coupon surface for signs of impingement, pitting, or grooving.

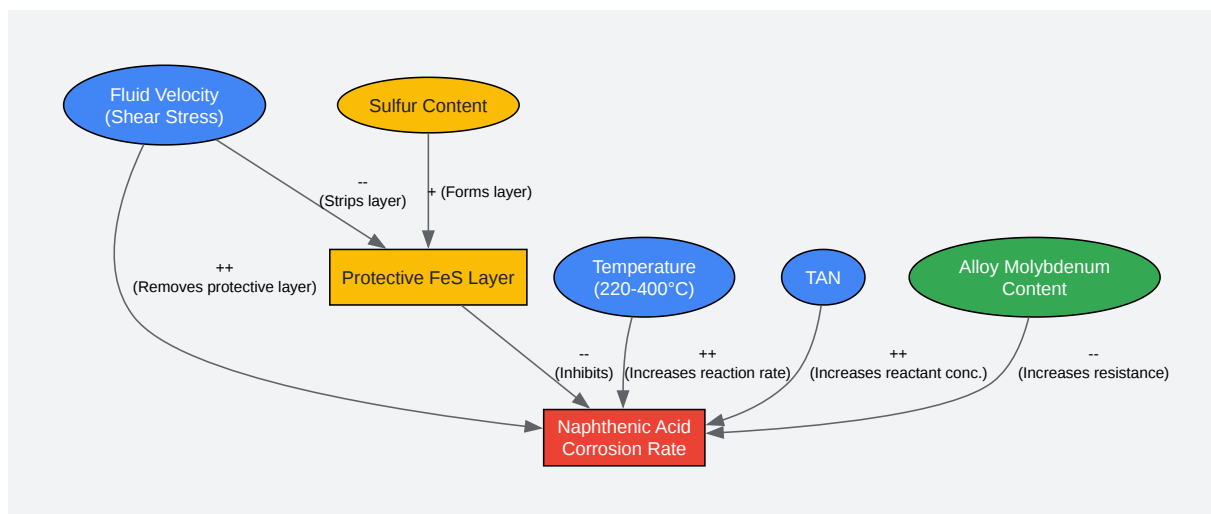
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes and relationships in NAC research.



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Caption: Experimental workflow for a high-temperature autoclave corrosion test.



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Caption: Key factors influencing the rate of **naphthenic acid** corrosion.

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- To cite this document: BenchChem. [Technical Support Center: Velocity-Accelerated Naphthenic Acid Corrosion (NAC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072726#velocity-accelerated-corrosion-caused-by-naphthenic-acids-in-furnace-tubes]

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